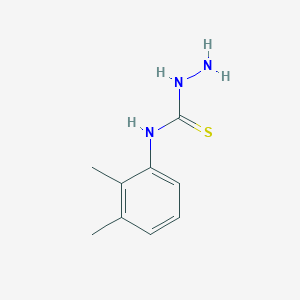

N-(2,3-dimethylphenyl)hydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-amino-3-(2,3-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-6-4-3-5-8(7(6)2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWYQZYTNMMADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365238 | |

| Record name | N-(2,3-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-47-2 | |

| Record name | N-(2,3-Dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crystal structure of N-(2,3-dimethylphenyl)hydrazinecarbothioamide

An In-depth Technical Guide to the Synthesis, Characterization, and Crystal Structure of N-(2,3-dimethylphenyl)hydrazinecarbothioamide

Abstract

Hydrazinecarbothioamides, a class of thiosemicarbazide derivatives, are recognized for their significant pharmacological potential, including anticancer, antibacterial, and antifungal activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and crystallographic analysis of N-(2,3-dimethylphenyl)hydrazinecarbothioamide. While the definitive crystal structure of this specific isomer is not publicly available, this document synthesizes established methodologies and structural data from closely related analogues, such as N-(2,4-dimethylphenyl) and N-(2,5-dimethylphenyl) derivatives, to present a robust predictive framework for researchers.[1][3] The guide details a reliable synthetic protocol, outlines in-depth characterization techniques, and provides a procedural blueprint for single-crystal X-ray diffraction analysis. Furthermore, it explores the anticipated structural features and their implications for drug design and development, offering valuable insights for professionals in medicinal chemistry and materials science.

Introduction: The Significance of Hydrazinecarbothioamides in Medicinal Chemistry

Hydrazinecarbothioamides and their derivatives, particularly thiosemicarbazones formed by their condensation with aldehydes or ketones, are privileged scaffolds in drug discovery.[2] Their biological activity is often attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes.[2] The substitution pattern on the phenyl ring significantly influences the lipophilicity, electronic properties, and ultimately, the biological efficacy of these compounds. The N-(2,3-dimethylphenyl) substitution is of particular interest as the steric and electronic effects of the vicinal methyl groups can impart unique conformational and binding properties. Understanding the precise three-dimensional structure through single-crystal X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent therapeutic agents.

Synthesis and Spectroscopic Characterization

Synthetic Protocol

The synthesis of N-(2,3-dimethylphenyl)hydrazinecarbothioamide is typically achieved through the reaction of 2,3-dimethylphenyl isothiocyanate with hydrazine hydrate.[4] This nucleophilic addition reaction is generally straightforward and high-yielding.

Experimental Protocol:

-

Reaction Setup: To a solution of hydrazine monohydrate (1.0 equivalent) in a suitable solvent such as ethanol or dichloromethane (DCM), add 2,3-dimethylphenyl isothiocyanate (1.0 equivalent) dropwise at 0 °C under constant stirring.[4]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 30 minutes.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: The resulting precipitate is collected by filtration, washed with cold DCM or ethanol, and dried under vacuum to yield the pure N-(2,3-dimethylphenyl)hydrazinecarbothioamide.[4]

Diagram of the Synthetic Pathway:

Sources

The Rising Therapeutic Potential of N-(2,3-dimethylphenyl)hydrazinecarbothioamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, hydrazinecarbothioamide derivatives have emerged as a promising scaffold, demonstrating a remarkable breadth of biological activities. This guide delves into the synthesis, mechanisms of action, and therapeutic prospects of a specific subclass: N-(2,3-dimethylphenyl)hydrazinecarbothioamide and its derivatives. By integrating established protocols with mechanistic insights, we aim to provide a comprehensive resource for researchers navigating the development of these compelling molecules.

The Hydrazinecarbothioamide Core: A Foundation for Diverse Bioactivity

Hydrazinecarbothioamides, also known as thiosemicarbazides, are characterized by a core structure that serves as a versatile pharmacophore. These compounds and their derivatives have garnered significant attention for their wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The presence of nitrogen and sulfur atoms in the thiosemicarbazide moiety allows for the synthesis of various heterocyclic compounds, further expanding their therapeutic potential.[3]

The introduction of an N-aryl substituent, such as the 2,3-dimethylphenyl group, significantly influences the lipophilicity, electronic properties, and steric profile of the molecule. These modifications are critical in modulating the compound's interaction with biological targets, thereby fine-tuning its activity and selectivity.

Synthesis of N-(2,3-dimethylphenyl)hydrazinecarbothioamide Derivatives: A Step-by-Step Protocol

The synthesis of N-arylhydrazinecarbothioamides is a relatively straightforward process, typically involving the reaction of an aryl isothiocyanate with hydrazine hydrate. Further derivatization, particularly to form thiosemicarbazones, is achieved by reacting the hydrazinecarbothioamide with various aldehydes or ketones.

Experimental Protocol: Synthesis of N-(2,4-dimethylphenyl)hydrazinecarbothioamide (A Close Analog)

Materials:

-

2,4-dimethylphenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of 2,4-dimethylphenyl isothiocyanate (10 mmol) in ethanol (20 mL) is prepared.

-

To this solution, hydrazine hydrate (10 mmol) is added dropwise with constant stirring.

-

The reaction mixture is then refluxed for 2-3 hours.

-

After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.

-

The crude product can be recrystallized from ethanol to yield pure N-(2,4-dimethylphenyl)hydrazinecarbothioamide.

This synthetic approach is broadly applicable and can be adapted for the synthesis of the target N-(2,3-dimethylphenyl)hydrazinecarbothioamide by substituting the corresponding isothiocyanate.

Anticancer Activity: A Focus on Antileukemic Potential

Research into the anticancer properties of N-arylhydrazinecarbothioamide derivatives has shown significant promise. A study on N-(2,4-dimethylphenyl)hydrazinecarbothioamide and its azomethine derivatives revealed noteworthy inhibitory activity against human leukemia (HL-60) cells.[4]

Mechanism of Action (Postulated)

While the precise mechanism of action is still under investigation, it is hypothesized that these compounds may exert their cytotoxic effects through multiple pathways:

-

Induction of Apoptosis: Many anticancer agents function by triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Interference with the cell cycle can prevent the proliferation of cancerous cells.

-

Inhibition of Key Enzymes: Targeting enzymes crucial for cancer cell survival and growth.

A study on a Cu(II) complex derived from a thiosemicarbazone showed that its anticancer mechanism involved the promotion of apoptosis through the generation of reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential and cleavage of caspases.

In Vitro Antileukemia Activity of N-(2,4-dimethylphenyl)hydrazinecarbothioamide Derivatives

The antiproliferative activity of N-(2,4-dimethylphenyl)hydrazinecarbothioamide and its derivatives was evaluated against human promyelocytic leukemia (HL-60) cells using the MTS assay.[4]

| Compound | Concentration (µM) | Inhibition of Cell Proliferation |

| N-(2,4-dimethylphenyl)-2-(thiophene-3-ylmethylene) hydrazinecarbothioamide (6) | 10 | Significant |

| N-(2,4-dimethylphenyl)-2-(salicylidene)hydrazinecarbothioamide (8) | 10 | Significant |

| N-(2,4-dimethylphenyl)-2-(salicylidene)hydrazinecarbothioamide (8) | 1 | Significant |

| N-(2,4-dimethylphenyl)-2-(3-formylpyridine)hydrazinecarbothioamide (4) | Not specified | No inhibition |

| N-(2,4-dimethylphenyl)-2-(4-formylpyridine)hydrazinecarbothioamide (5) | Not specified | No inhibition |

Data sourced from Gulea, A., et al. (2012).[4]

These results highlight the importance of the azomethine substituent in modulating the anticancer activity of the parent hydrazinecarbothioamide.

Antimicrobial and Antifungal Potential: A Broad Spectrum of Activity

The hydrazinecarbothioamide scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[1][5] The presence of both a hydrogen-bonding donor and acceptor, along with the sulfur atom, allows for interactions with various microbial targets.

Postulated Mechanisms of Antimicrobial Action

The antimicrobial activity of these derivatives is thought to arise from several mechanisms:

-

Inhibition of Cell Wall Synthesis: Disrupting the integrity of the microbial cell wall.

-

Interference with Protein Synthesis: Binding to ribosomal subunits and inhibiting protein production.

-

Enzyme Inhibition: Targeting essential microbial enzymes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of hydrazinecarbothioamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[6]

-

Electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity.

-

The position of the substituent (ortho, meta, or para) can significantly impact the biological activity.

-

Conversion to thiosemicarbazones by reacting with aldehydes or ketones often leads to an increase in antimicrobial potency.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[7]

Materials:

-

Synthesized N-(2,3-dimethylphenyl)hydrazinecarbothioamide derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

N-(2,3-dimethylphenyl)hydrazinecarbothioamide derivatives represent a promising class of compounds with a diverse range of biological activities. The synthetic accessibility and the potential for chemical modification make them attractive candidates for further drug development.

Future research should focus on:

-

Elucidation of precise mechanisms of action for their anticancer, antimicrobial, and antifungal activities.

-

Comprehensive structure-activity relationship studies to optimize potency and selectivity.

-

In vivo studies to evaluate the efficacy and safety of lead compounds in animal models.

-

Exploration of novel derivatives through combinatorial chemistry and rational drug design.

The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this exciting class of molecules. The versatility of the hydrazinecarbothioamide scaffold, coupled with the modulatory effects of the N-aryl substitution, offers a fertile ground for the discovery of novel and effective therapeutic agents.

Visualizations

General Synthesis of N-Arylhydrazinecarbothioamide Derivatives

Caption: Synthetic pathway for N-arylhydrazinecarbothioamides and their thiosemicarbazone derivatives.

Postulated Anticancer Mechanism of Action

Caption: Proposed pathway for apoptosis induction by hydrazinecarbothioamide derivatives in cancer cells.

References

-

Gulea, A., et al. (2012). SYNTHESIS AND ANTILEUKAEMIA ACTIVITY OF N-(2,4-DIMETHYLPHENYL)HYDRAZINE CARBOTHIOAMIDE AND ITS AZOMETHINE DERIVATIVES. Buletinul AȘM. Științele vieții, 3(318). [Link]

-

Dincel, D. S., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Al-Amiery, A. A., et al. (2012). Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC). Chemistry Central Journal, 6(1), 35. [Link]

-

Dincel, D. S., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Gulea, A., et al. (2022). Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. Molecules, 27(23), 8563. [Link]

-

Darehkordi, A., & Ghazi, S. (2013). Synthesis of a New Class of Tris- and Bis(1,3,4-thiadiazol-2-amine) Methyl and Ethyl Tris- and Bis-2-(2-(2-benzoyl hydrazinyl)-4-oxothiazolidine) Acetate Derivatives. ResearchGate. [Link]

-

Cîrîc, L., et al. (2016). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. Molecules, 21(11), 1530. [Link]

-

Dincel, D. S., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Asiri, A. M., et al. (2018). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Molbank, 2018(4), M1021. [Link]

-

Lainton, J. A., et al. (2002). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry, 45(13), 2708–2719. [Link]

-

Munoz-Gutierrez, C., et al. (2013). Structure-activity relationships in non-ligand binding pocket (non-LBP) diarylhydrazide antiandrogens. Journal of Chemical Information and Modeling, 53(8), 2168–2178. [Link]

-

Purkerson-Parker, S. L., et al. (2011). Structure Activity Relationship of Brevenal Hydrazide Derivatives. Toxins, 3(10), 1260–1271. [Link]

-

Dincel, D. S., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. ResearchGate. [Link]

-

El-Gaby, M. S. A., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2009(1), 150–197. [Link]

-

Vandeputte, P., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 661. [Link]

-

Dincel, D., et al. (2023). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Journal of Fungi, 9(12), 1173. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]

-

Al-Ostath, R. A., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(23), 8345. [Link]

-

Al-Hourani, B. J., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences, 24(13), 11029. [Link]

-

Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5693. [Link]

-

Wang, Y., et al. (2022). Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. Molecules, 27(19), 6653. [Link]

-

Al-Zoubi, W., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ChemistrySelect. [Link]

-

Głośnicka, R., & Szymańska, E. (2001). In Vitro Antifungal Activity of N,N-phenyl-1,2,3,4-thiatriazole-5-yl-2,4-beta-resorcylcarbothioamide. Mycoses, 44(11-12), 463–466. [Link]

Sources

- 1. Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. msuir.usm.md [msuir.usm.md]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. turkjps.org [turkjps.org]

Spectroscopic analysis (NMR, IR) of N-(2,3-dimethylphenyl)hydrazinecarbothioamide

An In-Depth Technical Guide to the Spectroscopic Analysis of N-(2,3-dimethylphenyl)hydrazinecarbothioamide

Introduction: Elucidating the Molecular Architecture

N-(2,3-dimethylphenyl)hydrazinecarbothioamide belongs to the thiosemicarbazide class of compounds. These molecules are renowned as versatile intermediates in the synthesis of various heterocyclic systems, which are cornerstones in medicinal chemistry and materials science.[1][2] Their biological activities, which can range from antimicrobial to anticancer, are intrinsically linked to their precise three-dimensional structure and the electronic environment of their constituent functional groups.[3][4]

Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for meaningful drug development and scientific inquiry. Spectroscopic techniques, primarily Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide a powerful, non-destructive means to map the molecular framework. This guide, intended for researchers and drug development professionals, offers an in-depth analysis of the characteristic FT-IR and NMR spectra of N-(2,3-dimethylphenyl)hydrazinecarbothioamide, blending theoretical principles with practical, field-proven insights. We will explore not just the data, but the causality behind the experimental choices and the logic of spectral interpretation.

Part 1: Functional Group Identification via FT-IR Spectroscopy

FT-IR spectroscopy serves as the initial rapid screening tool, providing a "fingerprint" of the molecule by identifying its key functional groups. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum.[5]

Experimental Protocol: The KBr Pellet Method

For solid, non-volatile compounds like N-(2,3-dimethylphenyl)hydrazinecarbothioamide, the potassium bromide (KBr) pellet method is a robust and widely used technique that yields high-quality spectra. The rationale is to disperse the analyte in an IR-transparent matrix to minimize scattering of the IR beam.

Methodology:

-

Drying: Gently heat high-purity, spectroscopic-grade KBr powder at ~100°C for 2-3 hours to remove any adsorbed water, which shows a strong, broad absorption band that can obscure important spectral regions.

-

Grinding: Add approximately 1-2 mg of the sample to an agate mortar. Add ~150-200 mg of the dried KBr.

-

Mixing & Homogenization: Gently grind the mixture with the pestle for several minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize light scattering.[6]

-

Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This sinters the KBr and sample mixture into a translucent or transparent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000–400 cm⁻¹.[7]

FT-IR Spectral Interpretation

The spectrum of N-(2,3-dimethylphenyl)hydrazinecarbothioamide is expected to show distinct absorption bands corresponding to its primary functional moieties.

Table 1: Characteristic FT-IR Absorption Bands for N-(2,3-dimethylphenyl)hydrazinecarbothioamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Expected Intensity |

| 3400 - 3200 | N-H Asymmetric & Symmetric Stretch | Hydrazine (-NH₂) and Thioamide (-NH-) groups.[8] | Medium - Strong |

| 3100 - 3000 | C-H Aromatic Stretch | C-H bonds on the dimethylphenyl ring | Medium |

| 2980 - 2850 | C-H Aliphatic Stretch | Methyl (-CH₃) groups | Medium - Weak |

| ~1630 | N-H Bending (Scissoring) | Primary amine (-NH₂) group.[9] | Medium |

| 1600 - 1450 | C=C Aromatic Stretch | Carbon-carbon bonds within the phenyl ring | Medium - Strong |

| 1350 - 1200 | C=S Stretch (Thioamide II band) | Thiocarbonyl group, often coupled with C-N vibrations.[10] | Medium - Strong |

| 850 - 750 | C-H Out-of-Plane Bending | Aromatic C-H bonds, indicative of substitution pattern | Strong |

Expert Insights:

-

The N-H stretching region (3400-3200 cm⁻¹) is particularly informative. The presence of multiple bands here is characteristic of the -NH-NH₂ moiety. The asymmetric stretch of the -NH₂ group typically appears at a higher frequency than the symmetric stretch.

-

The assignment of the C=S stretch can be complex. It is not a "pure" vibration and often couples with N-H bending and C-N stretching modes. Its position can vary, but it is a key indicator of the thiosemicarbazide core.[9]

Part 2: High-Resolution Structural Mapping by NMR Spectroscopy

While FT-IR identifies the functional groups, NMR spectroscopy provides a detailed atomic-level map of the molecule, revealing the connectivity and chemical environment of each carbon and hydrogen atom.

Experimental Protocol: Sample Preparation for NMR

The choice of solvent is critical in NMR. For thiosemicarbazides, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for several reasons: it is an excellent solvent for this class of compounds, and its ability to form hydrogen bonds slows down the chemical exchange of the labile N-H protons, allowing them to be observed as distinct, often broadened, signals in the ¹H NMR spectrum.[1][4][10][11]

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of N-(2,3-dimethylphenyl)hydrazinecarbothioamide into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of chemically non-equivalent protons, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

Caption: Labeled structure for NMR assignments.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a | Ar-CH₃ (ortho) | ~2.25 | Singlet (s) | 3H | Aliphatic protons on an aromatic ring. |

| b | Ar-CH₃ (meta) | ~2.10 | Singlet (s) | 3H | Slightly different electronic environment compared to the other methyl group. |

| c,d,e | Ar-H | 7.20 - 6.90 | Multiplet (m) | 3H | Aromatic protons on the substituted ring.[11] |

| f | Ar-NH | ~9.50 | Singlet (s) | 1H | Deshielded proton attached to nitrogen and the aromatic ring. Appears as a broad singlet. |

| g | NH-C=S | ~8.20 | Singlet (s) | 1H | Deshielded proton adjacent to the electron-withdrawing thiocarbonyl group. Appears as a broad singlet. |

| h | -NH₂ | ~4.50 | Singlet (s) | 2H | Labile protons of the terminal amine group. Appears as a very broad singlet.[12] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The chemical shift of the thiocarbonyl carbon (C=S) is a particularly useful diagnostic peak.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Assignment | Predicted δ (ppm) | Rationale |

| C=S | 185 - 175 | The thiocarbonyl carbon is highly deshielded and appears far downfield, a characteristic feature of thiosemicarbazides.[10][12][13] |

| Ar-C (quaternary) | 140 - 125 | Aromatic carbons attached to other non-hydrogen atoms (C-N, C-CH₃). The exact shifts depend on the substituent effects. |

| Ar-C (CH) | 130 - 115 | Protonated aromatic carbons. |

| Ar-CH₃ | 20 - 15 | Aliphatic methyl carbons attached to the aromatic ring. The two methyl groups may have slightly different chemical shifts due to their distinct positions.[14] |

Part 3: Integrated Spectroscopic Workflow and Data Synthesis

Neither technique in isolation provides a complete picture. The true power of spectroscopic analysis lies in the synergistic integration of data from multiple methods. FT-IR confirms the presence of the required building blocks (NH, C=S, aromatic ring), while NMR arranges them into a definitive molecular structure.

Caption: Workflow for spectroscopic structure elucidation.

Conclusion

The spectroscopic analysis of N-(2,3-dimethylphenyl)hydrazinecarbothioamide is a clear illustration of modern analytical chemistry principles. FT-IR provides rapid and essential information on the functional group composition, with characteristic bands for N-H, C-H, and C=S vibrations confirming the core structure. NMR spectroscopy, particularly using DMSO-d₆ to resolve labile protons, delivers the high-resolution data necessary to piece together the atomic connectivity. The downfield chemical shift of the thiocarbonyl carbon in the ¹³C spectrum and the distinct signals for the three N-H protons in the ¹H spectrum serve as definitive markers for this class of molecule. By employing this integrated spectroscopic approach, researchers can confidently verify the identity and purity of their target compounds, a critical step for advancing research in drug discovery and material science.

References

-

Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

-

The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. (1969). Canadian Science Publishing. [Link]

-

FT-IR sample preparation. (n.d.). Northern Illinois University. [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. [Link]

-

The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. (1969). Canadian Journal of Chemistry. [Link]

-

FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. [Link]

-

FT-IR spectra of a thiosemicarbazide, b Co(OH)2, c Co(OH)2@Glu, and d... (n.d.). ResearchGate. [Link]

-

Spectroscopic studies of some thiosemicarbazide compounds derived from Girard's T and P. (n.d.). Semantic Scholar. [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2023). Turkish Journal of Pharmaceutical Sciences. [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2012). Molecules. [Link]

-

Synthesis and analytical applications of thiosemicarbazide derivative. (2021). DergiPark. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2023). National Center for Biotechnology Information. [Link]

-

SYNTHESIS AND ANTILEUKAEMIA ACTIVITY OF N-(2,4-DIMETHYLPHENYL)HYDRAZINE CARBOTHIOAMIDE AND ITS AZOMETHINE DERIVATIVES. (2012). Studia Universitatis Moldaviae. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2023). Turkish Journal of Pharmaceutical Sciences. [Link]

-

Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives. (n.d.). ResearchGate. [Link]

-

Transalkylidation reaction: green, catalyst-free synthesis of thiosemicarbazones and solving the NMR conflict between their acyclic structure and intramolecular cycloaddition products. (2019). Taylor & Francis Online. [Link]

-

Synthesis, NMR structural characterization and molecular modeling of substituted thiosemicarbazones and semicarbazones using DFT. (2010). UQ eSpace, The University of Queensland. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. [Link]

-

Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization and Antioxydant Test. (2024). SCIRP. [Link]

-

13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. [Link]

Sources

- 1. turkjps.org [turkjps.org]

- 2. turkjps.org [turkjps.org]

- 3. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 6. eng.uc.edu [eng.uc.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. msuir.usm.md [msuir.usm.md]

- 12. tandfonline.com [tandfonline.com]

- 13. Thiosemicarbazone (E)-2(1-(2-Hydroxyphenyl) Hydrazine)-1-Carbothioamide: Spectroscopic Studies, Xray Diffractometer Characterization and Antioxydant Test [scirp.org]

- 14. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to Investigating the Antimicrobial Potential of Dimethylphenyl Thiosemicarbazides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazides represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The structural flexibility of the thiosemicarbazide scaffold allows for extensive chemical modifications, enabling the fine-tuning of their therapeutic potential. This guide focuses on a specific subclass, dimethylphenyl thiosemicarbazides, providing a comprehensive framework for their synthesis, characterization, and evaluation as potential antimicrobial agents. By integrating established protocols with expert insights, this document serves as a technical resource for researchers aiming to explore the therapeutic promise of these compounds.

Introduction: The Rationale for Investigating Dimethylphenyl Thiosemicarbazides

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action.[2] Thiosemicarbazides and their derivatives, thiosemicarbazones, have emerged as a promising class of compounds due to their diverse pharmacological profiles.[3][4] The core structure, characterized by a hydrazinecarbothioamide moiety, is crucial for their biological activity.[5] The introduction of a dimethylphenyl group to this scaffold can significantly influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of the synthesis, characterization, and antimicrobial evaluation of dimethylphenyl thiosemicarbazides, offering a roadmap for researchers in the field of drug discovery.

Synthesis and Characterization of Dimethylphenyl Thiosemicarbazides

The synthesis of dimethylphenyl thiosemicarbazides is a generally straightforward process, typically achieved through the reaction of a dimethylphenyl isothiocyanate with hydrazine hydrate. This nucleophilic addition reaction is often efficient and yields the desired product in good purity.

General Synthesis Protocol

A representative synthesis of N-(2,4-dimethylphenyl)hydrazinecarbothioamide is described below.[6]

Materials:

-

2,4-dimethylphenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Prepare a solution of hydrazine hydrate in ethanol.

-

In a separate flask, prepare a suspension of 2,4-dimethylphenyl isothiocyanate in ethanol.

-

With vigorous stirring, add the isothiocyanate suspension dropwise to the hydrazine hydrate solution. The reaction is typically carried out at room temperature or with cooling in an ice bath to control any exotherm.

-

Allow the reaction mixture to stir for several hours or overnight.

-

The resulting solid precipitate is collected by filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials.

-

The final product is dried, and for further purification, recrystallization from a suitable solvent like ethanol can be performed.

Characterization

The structural confirmation of the synthesized dimethylphenyl thiosemicarbazides is crucial and is typically achieved using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the presence of the dimethylphenyl and thiosemicarbazide moieties.

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as N-H, C=S, and aromatic C-H bonds.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

In Vitro Antimicrobial Screening: A Step-by-Step Approach

The initial assessment of the antimicrobial potential of newly synthesized compounds involves in vitro screening against a panel of clinically relevant bacterial and fungal strains. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Stock Solutions: Dissolve the synthesized dimethylphenyl thiosemicarbazide derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a specific cell density (typically 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only) in each plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

The results of the MIC testing should be summarized in a clear and concise table for easy comparison of the activity of different compounds against various microbial strains.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Dimethylphenyl Thiosemicarbazide 1 | |||

| Dimethylphenyl Thiosemicarbazide 2 | |||

| Positive Control (e.g., Ciprofloxacin) | |||

| Positive Control (e.g., Fluconazole) |

Table 1: Representative table for summarizing Minimum Inhibitory Concentration (MIC) data.

Experimental Workflow for Antimicrobial Screening

A workflow diagram illustrating the key steps from compound synthesis to MIC determination.

Investigating the Mechanism of Action

Understanding the mechanism by which a compound exerts its antimicrobial effect is a critical aspect of drug development. For thiosemicarbazide derivatives, several potential mechanisms have been proposed.

Potential Molecular Targets

-

Enzyme Inhibition: Thiosemicarbazones, derived from thiosemicarbazides, are known to be potent inhibitors of various enzymes, including urease, which is a key virulence factor for some bacteria.[10] The chelation of metal ions, which are often essential cofactors for enzymes, is another proposed mechanism.[11]

-

Disruption of Cellular Processes: These compounds may interfere with DNA synthesis, protein synthesis, or cell wall integrity. Some thiosemicarbazones have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.

Hypothetical Mechanism of Action: Enzyme Inhibition

A diagram illustrating a hypothetical enzyme inhibition mechanism.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a compound influences its biological activity. For dimethylphenyl thiosemicarbazides, SAR studies would involve synthesizing a series of analogs with variations in the substitution pattern on the phenyl ring.

Illustrative SAR Concept

A conceptual diagram illustrating the principles of Structure-Activity Relationship (SAR) studies.

Cytotoxicity Assessment: Ensuring a Therapeutic Window

A crucial step in the development of any new antimicrobial agent is to assess its potential toxicity to mammalian cells.[2][7] A compound that is highly effective against microbes but also highly toxic to host cells will have a limited therapeutic window. The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[11]

MTT Cell Viability Assay Protocol

Materials:

-

Mammalian cell line (e.g., Vero, HeLa)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the dimethylphenyl thiosemicarbazide compounds for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The 50% cytotoxic concentration (CC50) can be determined from the dose-response curve.

Cytotoxicity Data Presentation

| Compound | CC50 on Vero Cells (µM) |

| Dimethylphenyl Thiosemicarbazide 1 | |

| Dimethylphenyl Thiosemicarbazide 2 | |

| Positive Control (e.g., Doxorubicin) |

Table 2: Representative table for summarizing cytotoxicity data (CC50 values).

Conclusion and Future Directions

This guide has outlined a systematic approach to the investigation of dimethylphenyl thiosemicarbazides as potential antimicrobial agents. The synthetic accessibility of these compounds, coupled with the broad biological activity of the thiosemicarbazide scaffold, makes them an attractive area for further research. Future studies should focus on synthesizing a diverse library of dimethylphenyl thiosemicarbazide analogs to establish a comprehensive structure-activity relationship. Elucidating the precise mechanism of action and evaluating the in vivo efficacy and safety of the most promising candidates will be crucial steps in translating these findings into tangible therapeutic solutions.

References

-

Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

- New Thiosemicarbazide Derivatives with Multidirectional Biological Action. (2024). Molecules, 29(7), 1544.

-

Synthesis and in vitro antibacterial evaluation of some thiosemicarbazides and thiosemicarbazones. (n.d.). SCIRP. Retrieved January 13, 2026, from [Link]

-

Synthesis and in vitro antibacterial evaluation of some thiosemicarbazides and thiosemicarbazones. (2013). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

Synthesis and In-vitro Antibacterial Screening of Thiosemicarbazones. (2015). Modern Scientific Press. Retrieved January 13, 2026, from [Link]

-

Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. (2024). MDPI. Retrieved January 13, 2026, from [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazone Derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Antibacterial activity of thiosemicarbazide derivatives. (n.d.). Der Pharma Chemica. Retrieved January 13, 2026, from [Link]

-

SYNTHESIS AND ANTILEUKAEMIA ACTIVITY OF N-(2,4-DIMETHYLPHENYL)HYDRAZINE CARBOTHIOAMIDE AND ITS AZOMETHINE DERIVATIVES. (n.d.). Retrieved January 13, 2026, from [Link]

-

Synthesis and biological evaluation of thiosemicarbazone derivatives. (2022). PubMed. Retrieved January 13, 2026, from [Link]

-

Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. (2022). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. (2024). DergiPark. Retrieved January 13, 2026, from [Link]

-

Hydrazinecarbothioamide group in the synthesis of heterocycles. (n.d.). Arkat USA. Retrieved January 13, 2026, from [Link]

-

Antimicrobial activity of thiosemicarbazide derivatives in fungi. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2025). Turkish Journal of Pharmaceutical Sciences. Retrieved January 13, 2026, from [Link]

-

Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (2017). MDPI. Retrieved January 13, 2026, from [Link]

-

Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes. (2021). PubMed. Retrieved January 13, 2026, from [Link]

-

ANTIMICROBIAL ACTIVITY INVESTIGATION OF SOME THIOSEMICARBAZIDES AND THEIR CYCLIZATION PRODUCTS. (2013). Farmacia Journal. Retrieved January 13, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes | MDPI [mdpi.com]

- 5. msuir.usm.md [msuir.usm.md]

- 6. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro antibacterial evaluation of some thiosemicarbazides and thiosemicarbazones [scirp.org]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. Discovery of novel thiosemicarbazone derivatives with potent and selective anti-Candida glabrata activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-(2,3-dimethylphenyl)hydrazinecarbothioamide discovery and background

An In-depth Technical Guide to N-(2,3-dimethylphenyl)hydrazinecarbothioamide: Synthesis, Background, and Potential Applications

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(2,3-dimethylphenyl)hydrazinecarbothioamide, a molecule belonging to the versatile class of thiosemicarbazides. While the specific discovery of this compound is not prominently documented as a singular event, its existence and utility can be inferred from the extensive research into hydrazinecarbothioamides as crucial intermediates in heterocyclic synthesis and as pharmacologically active agents. This document details the logical synthesis pathways, key experimental protocols, and the scientific context for its potential applications in drug discovery and materials science. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Scientific Significance of the Hydrazinecarbothioamide Scaffold

Hydrazinecarbothioamides, also known as thiosemicarbazides, represent a cornerstone in modern synthetic and medicinal chemistry. Their structural motif, characterized by a N-N-C(=S)-N backbone, provides a flexible and reactive platform for the construction of a diverse array of heterocyclic systems, including 1,2,4-triazoles and 1,3,4-thiadiazoles.[1][2] These heterocyclic derivatives are renowned for their broad spectrum of biological activities, which has led to the development of numerous therapeutic agents.[3][4]

The pharmacological importance of this scaffold is well-established, with derivatives exhibiting properties such as:

The subject of this guide, N-(2,3-dimethylphenyl)hydrazinecarbothioamide, incorporates a 2,3-dimethylphenyl moiety. This substitution pattern is of particular interest as the electronic and steric properties of the dimethylphenyl group can significantly influence the molecule's reactivity, solubility, and biological interactions. The exploration of such analogs is a common strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. A closely related compound, N-(2,4-dimethylphenyl)hydrazinecarbothioamide, has been investigated for its anti-leukemia activity, suggesting a promising avenue of research for the 2,3-dimethyl substituted variant.[7]

Retrosynthetic Analysis and Synthesis Pathways

The synthesis of N-(2,3-dimethylphenyl)hydrazinecarbothioamide can be approached through several logical retrosynthetic disconnections. The most common and practical approach involves the formation of the thiourea linkage by reacting a hydrazine derivative with an isothiocyanate.

Caption: Retrosynthetic analysis of N-(2,3-dimethylphenyl)hydrazinecarbothioamide.

Preferred Synthetic Route: From 2,3-Dimethylphenyl Isothiocyanate and Hydrazine

This pathway is generally favored due to the commercial availability and straightforward synthesis of the starting materials. The core reaction involves the nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate group.

Caption: Workflow for the synthesis of N-(2,3-dimethylphenyl)hydrazinecarbothioamide.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of isothiocyanates and their subsequent conversion to hydrazinecarbothioamides.[10][11][12]

Synthesis of 2,3-Dimethylphenyl Isothiocyanate

The synthesis of 2,3-dimethylphenyl isothiocyanate can be achieved by reacting 2,3-dimethylaniline with thiophosgene.[10] Alternative, less hazardous methods using carbon disulfide exist but may require a desulfurizing agent.[13][14]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2,3-Dimethylaniline | 121.18 | 10.0 g | 1.0 |

| Thiophosgene (CSCl₂) | 114.98 | 10.4 g (7.0 mL) | 1.1 |

| Dichloromethane (DCM), anhydrous | - | 200 mL | - |

| Triethylamine (Et₃N) | 101.19 | 18.4 mL | 1.6 |

Protocol:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dimethylaniline (10.0 g) and triethylamine (18.4 mL) in 150 mL of anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C in an ice-water bath.

-

Slowly add a solution of thiophosgene (10.4 g) in 50 mL of anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dimethylphenyl isothiocyanate, which can be purified by vacuum distillation.[10]

Synthesis of N-(2,3-dimethylphenyl)hydrazinecarbothioamide

This step involves the reaction of the synthesized isothiocyanate with hydrazine hydrate.[12]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2,3-Dimethylphenyl isothiocyanate | 163.24 | 10.0 g | 1.0 |

| Hydrazine hydrate (~64% hydrazine) | 50.06 | 3.1 g (3.0 mL) | 1.0 |

| Ethanol (95%) | - | 100 mL | - |

Protocol:

-

In a 250 mL round-bottom flask, dissolve 2,3-dimethylphenyl isothiocyanate (10.0 g) in 100 mL of 95% ethanol.

-

To this stirred solution, add hydrazine hydrate (3.0 mL) dropwise at room temperature.

-

A precipitate usually forms within minutes. Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL).

-

Dry the product in a vacuum oven to obtain N-(2,3-dimethylphenyl)hydrazinecarbothioamide as a solid. The product can be recrystallized from ethanol if further purification is needed.

Potential Applications and Future Directions

The N-(2,3-dimethylphenyl)hydrazinecarbothioamide molecule is a versatile platform for further chemical elaboration and biological screening.

Intermediate for Heterocyclic Synthesis

This compound is an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings. For instance, cyclization under basic conditions can lead to the formation of 4-(2,3-dimethylphenyl)-1,2,4-triazole-3-thione, a key scaffold in medicinal chemistry.[1][5]

Caption: Potential cyclization pathways of N-(2,3-dimethylphenyl)hydrazinecarbothioamide.

Biological Screening

Given the established biological activities of related hydrazinecarbothioamides, N-(2,3-dimethylphenyl)hydrazinecarbothioamide and its derivatives are prime candidates for screening in various biological assays:

-

Anticancer Activity: Based on the activity of the 2,4-dimethyl analog against leukemia cells, this compound should be evaluated for its cytotoxic effects on a panel of cancer cell lines.[7]

-

Antimicrobial Activity: The thiosemicarbazide core is a known pharmacophore for antimicrobial agents. Screening against a range of bacterial and fungal strains is warranted.[5]

-

Antioxidant and Anti-inflammatory Activity: Many thiourea and triazole derivatives exhibit radical scavenging and anti-inflammatory properties, suggesting a potential role in managing oxidative stress-related diseases.[1]

Conclusion

N-(2,3-dimethylphenyl)hydrazinecarbothioamide, while not having a storied discovery in the literature, stands as a molecule of significant potential based on the well-documented utility of its structural class. Its synthesis is straightforward, employing established chemical transformations. The true value of this compound lies in its capacity to serve as a versatile building block for more complex heterocyclic structures and as a candidate for biological screening across multiple therapeutic areas. This guide provides the necessary foundational and practical knowledge for researchers to synthesize, characterize, and explore the potential of N-(2,3-dimethylphenyl)hydrazinecarbothioamide in their scientific endeavors.

References

-

El-Sayed, W. M. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2009(i), 150-197. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,3-Dimethylphenyl Isothiocyanate: Properties and Applications. [Link]

-

Dincel, D., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 20(4), 227-234. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents. Archiv der Pharmazie, 354(5), e2000336. [Link]

-

Barbuceanu, S.-F., et al. (2014). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. Molecules, 19(11), 17590-17609. [Link]

-

Szewczyk, M., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(20), 6265. [Link]

-

Szewczyk, M., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. MDPI. [Link]

-

MySkinRecipes. (n.d.). (2,3-Dimethylphenyl)hydrazine hydrochloride. [Link]

-

Gulea, A., et al. (2011). Synthesis and antileukaemia activity of N-(2,4-dimethylphenyl)hydrazine carbothioamide and its azomethine derivatives. Studia Universitatis Babes-Bolyai Chemia, 56(3), 59-66. [Link]

-

Dincel, D., et al. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Khan, K. M., et al. (2015). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). (2,3-Dimethylphenyl)hydrazine. PubChem. [Link]

-

precisionFDA. (n.d.). (2,3-DIMETHYLPHENYL)HYDRAZINE. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(9), 2266. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Darehkordi, A., & Ghazi, S. (2013). Synthesis of carbonyl(phenyl) hydrazinecarbothioamide derivatives. ResearchGate. [Link]

-

Barbuceanu, S.-F., et al. (2014). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. MDPI. [Link]

-

Van Tine, B. A., et al. (2013). Synthesis of Isothiocyanates: An Update. Molecules, 18(6), 6521-6543. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylphenylisothiocyanate. [Link]

-

Khan, K. M., et al. (2020). Discovery of New N-hydrazinecarbothioamide Indazole Hybrids: As Potential Radical (ABTS and DPPH) Scavengers. Semantic Scholar. [Link]

-

Sharma, S. (1978). Thiophosgene in Organic Synthesis. ResearchGate. [Link]

-

ChemRxiv. (2021). Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. [Link]

-

Wang, W., et al. (2021). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Journal of Medicinal Chemistry, 64(4), 1930-1950. [Link]

-

Wikipedia. (n.d.). Thiophosgene. [Link]

-

Meth-Cohn, O., et al. (2001). Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3. ResearchGate. [Link]

Sources

- 1. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties [mdpi.com]

- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. msuir.usm.md [msuir.usm.md]

- 8. Discovery of New N-hydrazinecarbothioamide Indazole Hybrids: As Potential Radical (ABTS and DPPH) Scavengers | Semantic Scholar [semanticscholar.org]

- 9. Design and synthesis of hydrazinecarbothioamide sulfones as potential antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. innospk.com [innospk.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Structural Elucidation of N-(2,3-dimethylphenyl)hydrazinecarbothioamide: A Computational and Spectroscopic Approach

An In-depth Technical Guide

Introduction

Thiosemicarbazides, a class of compounds characterized by the hydrazinecarbothioamide moiety, represent a cornerstone in the field of medicinal chemistry and drug discovery. Their versatile structure allows for a wide range of chemical modifications, leading to derivatives with significant therapeutic potential. These compounds and their subsequent Schiff bases, known as thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3] The N-(2,3-dimethylphenyl)hydrazinecarbothioamide molecule, the focus of this guide, belongs to this promising class. The incorporation of the 2,3-dimethylphenyl group introduces specific steric and electronic features that can modulate its biological activity and pharmacokinetic profile.

Understanding the three-dimensional structure, electronic properties, and reactivity of N-(2,3-dimethylphenyl)hydrazinecarbothioamide is paramount for the rational design of novel therapeutic agents. While experimental techniques provide invaluable data, theoretical and computational studies offer a deeper, atomistic-level insight that is often inaccessible through experimentation alone. This guide provides a comprehensive overview of the theoretical studies on N-(2,3-dimethylphenyl)hydrazinecarbothioamide, integrating computational methodologies with experimental spectroscopic data to present a holistic understanding of its molecular structure and properties. We will explore its synthesis, spectroscopic characterization, and in-depth computational analysis using Density Functional Theory (DFT), culminating in an evaluation of its potential as a drug candidate through molecular docking simulations.

Part 1: Synthesis and Spectroscopic Validation

The foundation of any theoretical study is a well-characterized molecule. The synthesis of N-arylhydrazinecarbothioamides is a standard organic transformation, typically followed by rigorous spectroscopic analysis to confirm the identity and purity of the compound.

General Synthesis Protocol

The synthesis of N-(2,3-dimethylphenyl)hydrazinecarbothioamide is generally achieved through the nucleophilic addition of hydrazine hydrate to 2,3-dimethylphenyl isothiocyanate. This reaction is efficient and provides the target compound in good yield.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 2,3-dimethylphenyl isothiocyanate in a suitable alcohol, such as ethanol or isopropanol.[4]

-

Nucleophilic Addition: To the stirred solution, add hydrazine hydrate dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Continue stirring the mixture for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product often precipitates out of the solution. The solid is collected by filtration.[4]

-

Purification: The crude product is washed with cold solvent (e.g., ethanol) to remove any unreacted starting materials and then recrystallized from a suitable solvent like ethanol to obtain the pure N-(2,3-dimethylphenyl)hydrazinecarbothioamide.[5]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of N-(2,3-dimethylphenyl)hydrazinecarbothioamide.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the molecular structure of the synthesized compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N-(2,3-dimethylphenyl)hydrazinecarbothioamide is expected to show characteristic absorption bands. For instance, N-H stretching vibrations typically appear in the range of 3150-3400 cm⁻¹, while the C=S (thiocarbonyl) stretching vibration is observed around 1100-1300 cm⁻¹.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For N-(2,3-dimethylphenyl)hydrazinecarbothioamide, one would expect to see signals for the aromatic protons, the two methyl group protons, and the N-H protons of the hydrazinecarbothioamide moiety. The NH and NH₂ protons often appear as broad singlets that are exchangeable with D₂O.[7][8]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. Key signals include those for the aromatic carbons, the methyl carbons, and a characteristic downfield signal for the C=S carbon, typically appearing around 175-180 ppm.[6]

-

| Spectroscopic Data (Expected Ranges for Analogous Compounds) | |

| Technique | Characteristic Signals |

| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretching) ~1580 (C=N, if tautomer exists) ~1200 (C=S stretching)[6] |

| ¹H NMR (ppm) | ~9.0-11.0 (s, 1H, Ar-NH) ~7.0-8.0 (m, 3H, Ar-H) ~4.5-5.0 (s, 2H, -NH₂) ~2.2-2.4 (s, 6H, 2 x CH₃)[7][8] |

| ¹³C NMR (ppm) | ~178 (C=S) ~125-145 (Aromatic Carbons) ~15-20 (Methyl Carbons)[6] |

Part 2: Computational and Theoretical Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for investigating the structural and electronic properties of molecules at the quantum level.[9] These theoretical calculations complement experimental data and offer predictive insights into molecular behavior.

Density Functional Theory (DFT) Calculations

DFT is a computational method used to investigate the electronic structure of many-body systems. For molecules like N-(2,3-dimethylphenyl)hydrazinecarbothioamide, DFT is employed to determine the most stable geometric configuration and to predict various spectroscopic and electronic properties.[9]

Methodology: Geometry Optimization A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set.[10] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.[9][11][12]

-

HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity).

-

LUMO: Represents the ability of a molecule to accept an electron (electrophilicity).[9]

-

HOMO-LUMO Gap (ΔE): A small energy gap indicates that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[12] This is often associated with higher biological activity.

| Calculated FMO Properties (Illustrative) | |

| Parameter | Value (eV) |

| HOMO Energy | -5.9 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (ΔE) | 4.7 eV |

FMO Energy Level Diagram

Caption: Illustrative HOMO-LUMO energy gap diagram for N-(2,3-dimethylphenyl)hydrazinecarbothioamide.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack.[9]

-

Red Regions: Indicate negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack. In N-(2,3-dimethylphenyl)hydrazinecarbothioamide, these are expected around the sulfur and nitrogen atoms.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), which are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms of the N-H groups.

-

Green Regions: Represent neutral potential.

The MEP map provides crucial insights into how the molecule will interact with biological receptors, guiding the understanding of its binding mechanisms.

Part 3: Drug Development Potential: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a fundamental tool in drug discovery for screening virtual libraries of compounds and for understanding drug-receptor interactions at a molecular level.[1][3]

Molecular Docking Workflow

The process involves preparing the 3D structures of both the ligand (N-(2,3-dimethylphenyl)hydrazinecarbothioamide) and the target protein, followed by a simulation to find the best binding pose.

Step-by-Step Protocol:

-

Protein Preparation: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of N-(2,3-dimethylphenyl)hydrazinecarbothioamide and optimize its geometry using a method like DFT (as described above).

-

Binding Site Identification: Define the active site of the protein where the ligand is expected to bind.

-

Docking Simulation: Use software (e.g., AutoDock, PyRx) to dock the ligand into the protein's active site.[1] The software samples many possible conformations and orientations of the ligand, scoring each based on a force field.

-

Analysis of Results: Analyze the top-ranked poses. Key metrics include the binding energy (a lower value indicates stronger binding) and the specific interactions formed (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[13]

Docking Workflow Diagram

Caption: A typical workflow for performing molecular docking studies.

Potential Protein Targets

Thiosemicarbazide and thiosemicarbazone derivatives have been shown to inhibit various enzymes crucial for disease progression. Based on existing literature, potential targets for N-(2,3-dimethylphenyl)hydrazinecarbothioamide could include:

-

Topoisomerase II: An enzyme involved in DNA replication, making it a target for anticancer drugs.[14]

-

Tyrosine Kinases (e.g., VEGFR-2): These enzymes are often implicated in cancer cell signaling and proliferation.[13]

-

Bacterial Enzymes: Such as DNA gyrase or other enzymes essential for bacterial survival, making them targets for antibacterial agents.

A molecular docking study of N-(2,3-dimethylphenyl)hydrazinecarbothioamide against these targets would reveal its binding affinity and interaction patterns, providing a theoretical basis for its potential therapeutic activity.

Conclusion and Future Perspectives

The theoretical study of N-(2,3-dimethylphenyl)hydrazinecarbothioamide, through the synergistic application of spectroscopic analysis and computational modeling, provides a profound understanding of its structural and electronic characteristics. DFT calculations offer a reliable means to predict its three-dimensional geometry, which is validated by comparison with experimental FT-IR and NMR data. Furthermore, computational analyses like FMO and MEP illuminate the molecule's reactivity, identifying the active sites and predicting its behavior in chemical and biological systems.

Molecular docking simulations build upon this foundational knowledge, offering a powerful, cost-effective method to screen for potential biological targets and to rationalize its mechanism of action at a molecular level. The insights gained from these theoretical studies are not merely academic; they are instrumental in guiding the future design and synthesis of more potent and selective derivatives. By modifying the phenyl ring substituents or the hydrazinecarbothioamide core, researchers can fine-tune the molecule's properties to enhance its binding affinity for a specific target, thereby improving its therapeutic efficacy and reducing potential side effects. Future work could involve Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics simulations to further refine our understanding and accelerate the development of this promising class of compounds into clinically viable drugs.

References

- Vertex AI Search. (n.d.). DFT Theoretical Study of Some Thiosemicarbazide Derivatives with Copper. Retrieved January 13, 2026.

-

MDPI. (2025, April 2). Computational Drug-Likeness Studies of Selected Thiosemicarbazones: A Sustainable Approach for Drug Designing. Retrieved January 13, 2026, from [Link]

- OUCI. (n.d.). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches. Retrieved January 13, 2026.

- The Royal Society of Chemistry. (n.d.).

-

PubMed. (2024, January 5). Synthesis, characterization, computational assay and anti-inflammatory activity of thiosemicarbazone derivatives: Highly potent and efficacious for COX inhibitors. Retrieved January 13, 2026, from [Link]

- Journal of King Saud University. (n.d.). Molecular structure simulation of (E)-2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach, and antioxidant potential assessment of its complexes. Retrieved January 13, 2026.

-

ResearchGate. (n.d.). (PDF) Synthesis and computer - aided drug design studies of novel thiosemicarbazide derivatives as potent and target - oriented anti - cancer agents. Retrieved January 13, 2026, from [Link]

-